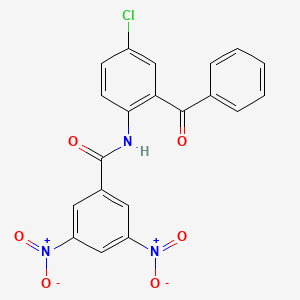

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O6/c21-14-6-7-18(17(10-14)19(25)12-4-2-1-3-5-12)22-20(26)13-8-15(23(27)28)11-16(9-13)24(29)30/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPIOFUSBWBRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in crystalline form and subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of a benzoyl group and two nitro groups attached to a benzamide framework. Its molecular formula is . The unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological activities, making it a candidate for various applications.

Pharmaceutical Development

1. Cytotoxic Properties:

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide has been investigated for its cytotoxic effects, particularly against cancer cells. Preliminary studies suggest that the compound can generate reactive oxygen species (ROS) under hypoxic conditions, which may lead to selective targeting of cancer cells while sparing normal tissues. This mechanism is particularly relevant in oncology, where hypoxic environments are common in tumors.

2. Anti-inflammatory Potential:

Research indicates that the compound may exhibit anti-inflammatory properties due to its structural characteristics. Understanding these properties could pave the way for developing new therapeutic agents aimed at treating inflammatory diseases.

Case Studies

1. Hypoxia-Selective Cytotoxin:

A study published in the Journal of Medicinal Chemistry examined various regioisomers of hypoxia-selective cytotoxins, including derivatives of dinitrobenzamide compounds. The findings highlighted the efficacy of these compounds in selectively targeting hypoxic tumor cells, demonstrating the potential of this compound as a therapeutic agent in cancer treatment .

2. Chiral Applications:

The compound has been utilized in chiral stationary phases (CSPs) for liquid chromatography. Its unique structure allows for effective separation of enantiomers, which is crucial in pharmaceutical applications where chirality can significantly affect drug efficacy and safety . For instance, CSPs based on dinitrobenzamide derivatives have shown promise in resolving complex mixtures of chiral compounds .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The presence of nitro groups and the benzoyl moiety play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinct 2-benzoyl-4-chlorophenyl group differentiates it from analogs. Key comparisons include:

Physicochemical Properties

- Spectroscopic Data : IR spectra of analogs (e.g., compound 5 ) show C=O stretches at 1671–1620 cm⁻¹ and NH stretches at ~3223 cm⁻¹, consistent with amide bonds. The target compound would exhibit similar features.

- Crystallography : 3,5-Dinitro-N-(4-nitrophenyl)benzamide forms planar nitro groups with dihedral angles <20°, suggesting tight molecular packing. The target’s benzoyl group may disrupt crystallinity, affecting solubility.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group, a chlorophenyl moiety, and two nitro groups attached to a benzamide structure, which contributes to its biological properties.

Antifungal Activity

Research has indicated that derivatives of 3,5-dinitrobenzamide exhibit antifungal properties. A study highlighted the synthesis of various dinitrobenzamide derivatives and their evaluation against fungal strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined using microdilution methods. Notably, compounds with nitro groups demonstrated enhanced antifungal activity due to their ability to interfere with fungal cell processes .

Table 1: Antifungal Activity of Dinitrobenzamide Derivatives

| Compound | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 16 | 32 |

| This compound | 32 | 64 |

Antibacterial Activity

In addition to antifungal properties, the compound has been evaluated for antibacterial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antibacterial Activity Against Common Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in fungal and bacterial metabolism.

- Cell Membrane Disruption : Nitro groups contribute to the disruption of microbial cell membranes, leading to increased permeability and cell death.

- Molecular Interactions : The compound's structure allows for effective binding to target proteins, disrupting their function.

Case Studies

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Study on Fungal Resistance : A clinical trial involving patients with recurrent fungal infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antifungal therapies .

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3,5-dinitrobenzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the benzamide core. For example:

Acylation : React 4-chloro-2-aminophenol with benzoyl chloride under basic conditions (e.g., pyridine) to form the 2-benzoyl-4-chlorophenyl intermediate.

Nitrofunctionalization : Introduce nitro groups at the 3,5-positions of the benzamide via nitration (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration.

- Optimization : Yield improvements (up to 75%) are achieved by using anhydrous solvents and inert atmospheres to suppress side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- LC-MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 428.1) and validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- ¹H/¹³C-NMR : Assigns aromatic protons (δ 8.2–8.5 ppm for nitro groups) and confirms substitution patterns.

- X-ray Crystallography : Resolves bond angles (e.g., 5.9° dihedral angle between aromatic rings) and hydrogen-bonding networks (N–H⋯O, ~2.8 Å) for structural validation .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Key Findings :

- Acidic Conditions (pH < 4) : The compound undergoes reversible hydrolysis to form N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, as observed in LC-MS studies .

- Neutral/Alkaline Conditions (pH 7–9) : Stable for >48 hours, with <5% degradation.

- Mitigation : Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage to avoid decomposition.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Approach :

DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electron-deficient sites (e.g., nitro groups at 3,5-positions act as strong electron-withdrawing groups).

Frontier Molecular Orbitals (FMOs) : Analyze LUMO localization to predict regioselectivity. For example, the 4-chloro position is more reactive than the benzoyl group due to lower LUMO energy (-1.8 eV).

- Validation : Compare predicted reactivity with experimental substitution outcomes (e.g., thiol or amine nucleophiles) .

Q. What strategies resolve contradictions in degradation product identification across LC-MS and NMR datasets?

- Case Study : In acidic hydrolysis, LC-MS detects a transient intermediate (C₁₃H₁₀NOCl, m/z 245.1), but NMR fails to isolate it due to equilibrium reversibility.

- Resolution :

Trapping Agents : Add methanol during extraction to stabilize the intermediate.

Multi-Technique Correlation : Cross-reference LC-MS isotopic patterns (e.g., chlorine signature at m/z 289.0) with IR carbonyl stretches (~1700 cm⁻¹) to confirm identity .

Q. How do π-π stacking interactions influence the crystal packing and solubility of this compound?

- Structural Analysis :

- Crystal System : Monoclinic (P2₁/n) with a unit cell volume of 1404.10 ų.

- Intermolecular Forces : π-π interactions between nitrobenzamide rings (centroid distance: 3.6467 Å) dominate over van der Waals forces, reducing solubility in non-polar solvents.

Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays?

- Hypothesis : The nitro groups generate reactive oxygen species (ROS) via bacterial nitroreductases, disrupting cellular redox balance.

- Experimental Design :

MIC Assays : Test against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 64 µg/mL).

ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.